Crenulatin

Description

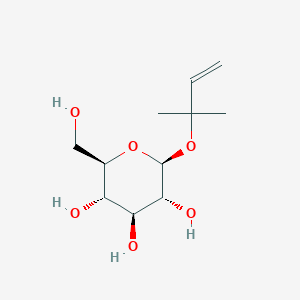

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-4-11(2,3)17-10-9(15)8(14)7(13)6(5-12)16-10/h4,6-10,12-15H,1,5H2,2-3H3/t6-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGGZNOPAPRAIG-SPFKKGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Biosynthesis of Crenulatin: A Pathway Yet to Be Discovered

Despite a comprehensive search of scientific literature and chemical databases, the biosynthetic pathway of a compound identified as "Crenulatin" remains elusive. This suggests that "this compound" may be a novel or less-studied natural product, or potentially a misnomer for a known compound. As a result, a detailed technical guide on its biosynthesis, including quantitative data, experimental protocols, and pathway diagrams, cannot be constructed at this time.

The initial investigation into the biosynthesis of "this compound" did not yield any specific enzymatic steps, genetic information, or precursor molecules. Further attempts to identify the compound's chemical structure, a critical prerequisite for understanding its formation, were also unsuccessful. Searches for natural products with similar names or potential misspellings did not provide any definitive leads.

Scientific understanding of a natural product's biosynthesis begins with its isolation and structural elucidation. Once the chemical architecture is known, researchers can propose plausible biosynthetic routes based on known biochemical reactions and the producing organism's metabolic capabilities. These hypotheses are then tested through a variety of experimental techniques, including:

-

Isotopic Labeling Studies: Feeding the producing organism with precursors labeled with stable or radioactive isotopes and tracking their incorporation into the final molecule.

-

Genetic Analysis: Identifying and characterizing the gene cluster responsible for producing the compound. This often involves sequencing the organism's genome and using bioinformatic tools to locate genes encoding for biosynthetic enzymes like polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., methyltransferases, oxidases), and regulatory proteins.

-

In Vitro Enzyme Assays: Expressing and purifying the putative biosynthetic enzymes and testing their activity with proposed substrates to confirm their function.

-

Metabolomic Analysis: Comparing the metabolic profiles of wild-type and genetically modified strains (e.g., gene knockouts or overexpressions) to identify intermediates and shunt products in the pathway.

Without a confirmed structure or a known producing organism for "this compound," none of these established methodologies can be applied.

For researchers, scientists, and drug development professionals interested in the biosynthesis of novel natural products, the journey begins with the fundamental steps of discovery and characterization. Should "this compound" be a newly identified molecule, future research would need to focus on these foundational aspects before its biosynthetic pathway can be unraveled.

We encourage the scientific community to report any findings related to a compound named "this compound" to facilitate the collective effort in mapping the vast and complex world of natural product biosynthesis.

In Silico Prediction of Crenulatin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crenulatin, a natural compound identified in Rhodiola crenulata, presents a compelling case for further investigation as a potential therapeutic agent. While experimental data on this compound remains limited, in silico analyses, particularly network pharmacology and molecular docking studies, have begun to illuminate its potential biological targets and mechanisms of action. This technical guide provides a comprehensive overview of the predicted targets of this compound, with a focus on its potential role in modulating key signaling pathways related to cellular metabolism, growth, and stress response. The information presented herein is primarily derived from computational predictions and is intended to serve as a foundational resource to guide future experimental validation and drug discovery efforts.

Introduction to this compound

This compound (CAS 63026-02-8) is a chemical constituent of Rhodiola crenulata, a plant with a long history of use in traditional medicine. Its chemical structure is 2-methyl-3-buten-2-ol beta-D-glucopyranoside, with a molecular formula of C11H20O6. Recent computational studies have identified this compound as one of the potentially bioactive components of Rhodiola crenulata, suggesting its involvement in the plant's therapeutic effects.

Predicted Biological Targets of this compound

In silico target prediction for this compound has been primarily explored through network pharmacology approaches. These studies leverage large-scale biological data to predict the protein targets of a given compound. A key study investigating the components of Rhodiola crenulata in the context of exercise-induced skeletal muscle injury identified several potential targets for this compound related to autophagy.[1] The predicted targets are central to cellular signaling pathways that regulate metabolism, cell growth, and stress responses.

Table 1: Predicted Protein Targets of this compound from In Silico Studies

| Target Protein | UniProt ID | Function | Predicted Role in this compound's Mechanism of Action |

| mTOR (Mechanistic target of rapamycin) | P42345 | Serine/threonine kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, autophagy, and transcription.[2][3][4][5][6] | Modulation of the mTOR pathway is a key predicted mechanism for this compound, potentially influencing autophagy and cell growth. |

| AMPK (AMP-activated protein kinase) | Q13131 (α1), P54646 (α2) | A cellular energy sensor that plays a key role in cellular energy homeostasis. Activation of AMPK stimulates energy-producing pathways and inhibits energy-consuming pathways.[7][8][9][10][11] | This compound is predicted to interact with the AMPK signaling pathway, suggesting a role in regulating cellular metabolism. |

| FoxO1 (Forkhead box protein O1) | Q12778 | A transcription factor that plays important roles in regulation of gluconeogenesis and glycogenolysis and is also a key regulator of cell death. | By targeting FoxO1, this compound may influence gene expression related to apoptosis, cell cycle control, and metabolism. |

| ULK1 (Unc-51 like autophagy activating kinase 1) | O75385 | A serine/threonine kinase that plays a critical role in the initiation of autophagy. | The predicted interaction with ULK1 further strengthens the hypothesis that this compound is a modulator of the autophagic process. |

| Beclin-1 (BECN1) | Q14457 | Plays a central role in autophagy by forming a complex with Vps34, a class III phosphoinositide 3-kinase. | Targeting Beclin-1 suggests a direct role for this compound in the regulation of autophagosome formation. |

| ATG12 (Autophagy related 12) | O94817 | A ubiquitin-like protein that is essential for autophagy. | The prediction of ATG12 as a target indicates that this compound may interfere with the autophagic machinery at the level of vesicle elongation. |

Note: The predicted targets are based on network pharmacology studies of Rhodiola crenulata constituents and require experimental validation for this compound specifically.

Predicted Signaling Pathway Modulation

The predicted targets of this compound converge on three critical and interconnected signaling pathways: mTOR, AMPK, and FoxO. These pathways are central regulators of cellular homeostasis.

mTOR Signaling Pathway

The mTOR signaling pathway is a master regulator of cell growth and metabolism.[2][3][4][5][6] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy. The predicted interaction of this compound with mTOR suggests that it may act as a modulator of this pathway, potentially inhibiting mTORC1 activity, which would be consistent with the induction of autophagy.

AMPK Signaling Pathway

AMPK acts as a cellular energy sensor, being activated by high AMP/ATP ratios.[7][8][9][10][11] Once activated, AMPK switches on catabolic pathways to generate ATP and switches off anabolic pathways to conserve energy. The predicted interaction with AMPK suggests that this compound might influence the cellular energy state or directly modulate AMPK activity, leading to downstream effects on metabolism and autophagy.

FoxO Signaling Pathway

The FoxO family of transcription factors are key regulators of various cellular processes, including apoptosis, cell cycle arrest, and stress resistance.[12][13][14][15] Their activity is tightly controlled by post-translational modifications, including phosphorylation by Akt (which inhibits FoxO) and AMPK (which can activate FoxO). The predicted targeting of FoxO1 by this compound suggests a potential role in modulating the expression of genes involved in critical cellular decisions.

Experimental Protocols for Target Validation

The in silico predictions for this compound's targets require rigorous experimental validation. Below are detailed methodologies for key experiments to confirm the predicted interactions and downstream functional effects.

General Workflow for Target Validation

Direct Binding Assays

Objective: To determine if this compound physically interacts with the predicted target proteins.

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified recombinant target protein (e.g., mTOR, AMPK) on a sensor chip.

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the binding of this compound to the immobilized protein.

-

Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants from the sensorgram data.

-

-

Isothermal Titration Calorimetry (ITC):

-

Place a solution of the purified target protein in the sample cell of the calorimeter.

-

Fill the injection syringe with a concentrated solution of this compound.

-

Perform a series of small injections of this compound into the protein solution.

-

Measure the heat released or absorbed during each injection.

-

Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Kinase Activity Assays

Objective: To assess the functional effect of this compound on the enzymatic activity of predicted kinase targets (e.g., mTOR, AMPK, ULK1).

-

In Vitro Kinase Assay (e.g., for mTOR):

-

Prepare a reaction mixture containing recombinant active mTOR kinase, a specific substrate (e.g., a peptide derived from 4E-BP1), and ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for detection with phospho-specific antibodies).

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and quantify the phosphorylation of the substrate using either autoradiography (for ³²P) or a phospho-specific antibody in an ELISA or Western blot format.

-

Calculate the IC50 value of this compound for mTOR kinase activity.

-

Cell-Based Assays

Objective: To confirm the engagement of this compound with its predicted targets in a cellular context and to evaluate its impact on downstream signaling.

-

Western Blotting:

-

Culture an appropriate cell line (e.g., HEK293T, HeLa, or a relevant muscle cell line).

-

Treat the cells with different concentrations of this compound for various time points.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-mTOR, mTOR, p-AMPK, AMPK, p-ULK1, ULK1) and their downstream effectors (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).

-

Use appropriate secondary antibodies conjugated to HRP and detect the signal using a chemiluminescence substrate.

-

Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

-

-

Quantitative Real-Time PCR (qPCR):

-

Treat cells with this compound as described for Western blotting.

-

Isolate total RNA from the cells and reverse transcribe it into cDNA.

-

Perform qPCR using primers specific for FoxO target genes (e.g., GADD45A, BNIP3).

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate the fold change in gene expression in this compound-treated cells compared to control cells.

-

Conclusion and Future Directions

The in silico evidence presented in this guide strongly suggests that this compound is a promising natural product with the potential to modulate the mTOR, AMPK, and FoxO signaling pathways. These pathways are implicated in a wide range of physiological and pathological processes, including cancer, metabolic disorders, and neurodegenerative diseases. The convergence of this compound's predicted targets on the regulation of autophagy highlights a particularly interesting avenue for further research.

Future efforts should focus on the comprehensive experimental validation of these in silico predictions. The successful confirmation of this compound's bioactivity and mechanism of action will be a critical step in unlocking its therapeutic potential and advancing it through the drug discovery pipeline. This guide provides a foundational roadmap for researchers to embark on this exciting area of investigation.

References

- 1. scispace.com [scispace.com]

- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. cusabio.com [cusabio.com]

- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sinobiological.com [sinobiological.com]

- 10. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cusabio.com [cusabio.com]

- 14. mdpi.com [mdpi.com]

- 15. KEGG PATHWAY: hsa04068 [kegg.jp]

Crenulatin: A Technical Guide to Its Biological Activity Screening

Disclaimer: Scientific literature extensively covers the biological activities of extracts from Rhodiola crenulata, a plant in which crenulatin is a constituent. However, dedicated studies on the isolated compound this compound are limited. This guide summarizes the known biological activities of Rhodiola crenulata extracts and the broader class of furanocoumarins, to which this compound belongs, providing a foundational understanding for researchers. The quantitative data and experimental protocols detailed herein are derived from studies on the plant extract or related compounds and should be adapted and validated for pure this compound.

Introduction to this compound and Furanocoumarins

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Much of the research into the effects of this compound is in the context of the whole plant extract of Rhodiola crenulata, which has been studied for its anti-tumor and anti-inflammatory effects.[1][2][3][4][5] This technical guide provides an overview of the screening methods and known activities relevant to this compound, drawing from research on Rhodiola crenulata and other furanocoumarins.

Anticancer Activity

Extracts of Rhodiola crenulata have demonstrated notable anticancer properties, including the induction of cell death and inhibition of tumor growth and migration in various cancer cell lines, such as B16-F10 melanoma and breast cancer cells.[2][3][4] While specific studies on this compound are sparse, other compounds found in R. crenulata, such as quercetin, luteolin, and kaempferol, have shown significant inhibitory effects against lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[1][6][7]

Quantitative Data: Lactate Dehydrogenase Inhibition by Rhodiola crenulata Components

| Compound | Target | IC50 (µM) |

| Quercetin | LDHA | 0.27 ± 0.02[1][6][7] |

| LDHB | 0.87 ± 0.07[1][6][7] | |

| Luteolin | LDHA | 1.19 ± 0.09[1][6][7] |

| LDHB | 2.71 ± 0.39[1][6][7] | |

| Kaempferol | LDHA | 0.70 ± 0.13[1][6][7] |

| LDHB | 8.69 ± 0.85[1][6][7] | |

| Epicatechin gallate | LDHA | 2.27 ± 0.23[1] |

Experimental Protocol: LDH Enzyme Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of a compound on lactate dehydrogenase activity.

-

Reagents and Materials:

-

Recombinant human LDHA and LDHB enzymes

-

Pyruvate (substrate)

-

NADH (cofactor)

-

Tris-HCl buffer (pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADH, and the LDH enzyme in each well of a 96-well plate.

-

Add varying concentrations of the test compound (this compound) to the wells. A DMSO control should be included.

-

Initiate the enzymatic reaction by adding pyruvate to each well.

-

Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway: Inhibition of Glycolysis in Cancer Cells

Anti-inflammatory Activity

Leaf extracts of Rhamnus crenata have been shown to exhibit anti-inflammatory activity by modulating the Nrf2/HO-1 and NF-κB/MAPK signaling pathways.[8] These extracts significantly inhibited the production of pro-inflammatory mediators such as NO, iNOS, COX-2, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[8] While this is a different plant species, it suggests a potential avenue for investigating the anti-inflammatory effects of compounds like this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol outlines a general method for assessing the anti-inflammatory effects of a compound on macrophage cells.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plate the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound (this compound) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

-

-

Cytokine Measurement (ELISA):

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for Signaling Proteins:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key inflammatory signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Signaling Pathway: NF-κB and MAPK Inhibition

Antimicrobial Activity

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This value is essential for quantifying antimicrobial potency.

| Microorganism | Antimicrobial Agent | MIC (µg/mL) |

| Staphylococcus aureus | S-thanatin | >128[9] |

| Escherichia coli | S-thanatin | 4-16[9] |

| Klebsiella pneumoniae | S-thanatin | 4-16[9] |

| Pseudomonas aeruginosa | Compound X | (Example Data) |

| Candida albicans | Compound Y | (Example Data) |

Note: The data for S-thanatin is provided as an example of how MIC values are reported. Data for this compound is not currently available.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (this compound)

-

96-well microplates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a standardized inoculum of the test bacteria (approximately 5 x 10^5 CFU/mL) in MHB.

-

Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth (no turbidity).

-

Experimental Workflow: Antimicrobial Screening

Conclusion

The available scientific evidence suggests that this compound, as a furanocoumarin and a component of Rhodiola crenulata, holds potential for significant biological activities, particularly in the areas of anticancer and anti-inflammatory research. However, a notable gap exists in the literature regarding the specific activities of isolated this compound. The experimental protocols and signaling pathways presented in this guide, derived from studies on related compounds and extracts, provide a robust framework for initiating a comprehensive biological activity screening of this compound. Future research should focus on isolating pure this compound and conducting systematic in vitro and in vivo studies to elucidate its specific mechanisms of action and therapeutic potential. Such investigations will be crucial in validating the hypotheses presented herein and unlocking the full pharmacological value of this natural compound.

References

- 1. Inhibition Profiling of Rhodiola crenulata on Lactate Dehydrogenase Isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antineoplastic effects of Rhodiola crenulata treatment on B16-F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [scholarworks.umass.edu]

- 4. Rhodiola crenulata induces death and inhibits growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [scholarworks.umass.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The activity of antimicrobial peptide S-thanatin is independent on multidrug-resistant spectrum of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Crenolanib: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is an orally bioavailable benzimidazole derivative that has emerged as a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), specifically targeting platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its unique mechanism of action as a type I inhibitor, binding to the active conformation of the kinase, allows it to overcome resistance mechanisms associated with other tyrosine kinase inhibitors.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of crenolanib, summarizing key data, experimental protocols, and signaling pathways to support ongoing research and drug development efforts.

Pharmacokinetics

The pharmacokinetic profile of crenolanib has been characterized in both pediatric and adult populations, demonstrating rapid absorption and predictable exposure. Key parameters are summarized below.

Quantitative Pharmacokinetic Data

Table 1: Population Pharmacokinetics of Crenolanib in Pediatric Patients (2.1–19.2 years-old) with Brain Tumors [5][6]

| Parameter | Value | Notes |

| Apparent Central Clearance (CL/F) | 41 L/h | For a typical 8-year-old with a body surface area (BSA) of 1 m² |

| 58.8 L/h | Without concomitant acid reducers | |

| 26.1 L/h | With concomitant acid reducers | |

| Apparent Volume of Distribution (V/F) | 54.3 L | For a typical 8-year-old with a BSA of 1 m² |

| Absorption Rate (ka) | 0.19 /h | Decreased with increasing age |

| Mean Steady State AUC₀₋₂₄ₕ | 20,725 h·nM (range: 9,476 to 68,508 h·nM) | After 170 mg/m² dose |

| Mean Terminal Half-life | 12.3 to 18.5 hours |

Table 2: Pharmacokinetics of Crenolanib in Adult Patients with Relapsed/Refractory Acute Myeloid Leukemia (AML) [5][7]

| Parameter | Value | Notes |

| Time to Maximum Concentration (Tmax) | 2-3 hours | After oral administration |

| Terminal Half-life | 6.8 hours | |

| Mean Clearance | ~60 L/h (range: 10.7 to 592 L/h) | Similar between day 1 and day 15 |

| Drug Accumulation | Minimal | After repeated doses |

Pharmacodynamics

Crenolanib exerts its therapeutic effects by potently inhibiting the signaling of wild-type and mutant isoforms of PDGFR and FLT3.

Mechanism of Action

Crenolanib is a type I tyrosine kinase inhibitor, which means it binds to the ATP-binding pocket of the kinase in its active "DFG-in" conformation.[8] This mode of inhibition is effective against both wild-type and mutated forms of the target kinases, including mutations that confer resistance to type II inhibitors.[3][4]

The primary targets of crenolanib are:

-

Platelet-Derived Growth Factor Receptor (PDGFRα and PDGFRβ): Dysregulation of PDGFR signaling is implicated in the pathogenesis of various cancers, including gliomas. Crenolanib inhibits PDGFR-mediated signaling, thereby affecting tumor cell proliferation and angiogenesis.[2][9]

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Crenolanib effectively inhibits both wild-type and mutated FLT3, including the D835 mutation that confers resistance to other FLT3 inhibitors.[10][11]

Quantitative Pharmacodynamic Data

Table 3: In Vitro Inhibitory Activity of Crenolanib

| Target | Cell Line/Assay | IC₅₀ / Kₔ | Reference |

| PDGFRα | Porcine aortic epithelial cells | 0.4 ng/mL | [8] |

| PDGFRα (wild type) | Chinese hamster ovary (CHO) cells | 10 nM | [8] |

| FLT3-ITD | Transfected TF-1 cells | 1.3 nM | [8] |

| FLT3-D835Y | Transfected Ba/F3 cells | 8.8 nM | [8] |

| FLT3-ITD | Molm14 cells | 7 nM | [8] |

| FLT3-ITD | MV411 cells | 8 nM | [8] |

| c-KIT (wild type) | In vitro assay | 67 nM (IC₅₀), 78 nM (Kₔ) | [8] |

| c-KIT D816H | In vitro assay | 5.4 nM | [8] |

| c-KIT D816V | In vitro assay | 2.5 nM | [8] |

| FLT3 Autophosphorylation | FLT3/ITD AML blasts | 2.4 nM | [12] |

Signaling Pathways

The therapeutic effects of crenolanib are a direct result of its ability to interrupt key signaling cascades downstream of PDGFR and FLT3.

Experimental Protocols

Quantification of Crenolanib in Human Serum and Cerebrospinal Fluid by LC-MS/MS[13][14]

This section details the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of crenolanib.

-

Sample Preparation:

-

Aliquot 50 µL of serum or cerebrospinal fluid (CSF).

-

Spike with d₄-crenolanib as an internal standard (ISTD).

-

Perform liquid-liquid extraction (LLE) using tert-butyl methyl ether.

-

Vortex and centrifuge the sample.

-

Transfer the organic layer and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Phenomenex Gemini C18 (3 µm, 100 mm × 4.6 mm I.D.).

-

Column Temperature: 50 °C.

-

Mobile Phase: Isocratic mixture of methanol, water, and formic acid.

-

Flow Rate: 0.45 mL/min.

-

-

Mass Spectrometric Detection:

-

System: API-5500 LC-MS/MS with electrospray ionization (ESI) in positive ionization mode.

-

Ion Transitions:

-

Crenolanib: m/z 444.4 → 373.1

-

Internal Standard (d₄-crenolanib): m/z 448.2 → 374.2

-

-

-

Method Validation:

-

Linear Range: 5-1000 ng/mL for serum and 0.5-1000 ng/mL for CSF.

-

Precision and Accuracy: Intra-day and inter-day precision and accuracy were within acceptable limits as per regulatory guidelines.

-

References

- 1. Novel Treatment Regimen for FLT3-Mutated Acute Myeloid Leukemia Shows Promise in Roswell Park-Led Study | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 2. Facebook [cancer.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics of Crenolanib in Children and Young Adults with Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility and Stability of Crenulatin

Disclaimer: Publicly available scientific literature and databases contain no specific information on a compound named "Crenulatin." The following technical guide is a comprehensive template based on established principles of solubility and stability studies for novel chemical entities in drug development. This guide is intended to serve as a framework for researchers, scientists, and drug development professionals, outlining the necessary studies, data presentation, and experimental protocols. The placeholder "this compound" is used throughout to illustrate how such a guide would be structured for a specific compound.

Introduction

The successful development of a new active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly impact bioavailability, manufacturability, and shelf-life. This document provides a detailed overview of the methodologies and data interpretation for the solubility and stability assessment of a novel compound, herein referred to as this compound. The goal of these studies is to establish a foundation for formulation development and to ensure the safety and efficacy of the final drug product.[1][2]

Solubility Studies

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to its development. This data informs decisions on formulation strategies, suitable administration routes, and the design of preclinical and clinical studies.

Quantitative Solubility Data

The following table summarizes the equilibrium solubility of this compound in a range of common pharmaceutical solvents at ambient temperature.

Table 1: Equilibrium Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 ± 2 | Data Not Available | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 25 ± 2 | Data Not Available | HPLC-UV |

| Phosphate Buffer (pH 6.8) | 25 ± 2 | Data Not Available | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 25 ± 2 | Data Not Available | HPLC-UV |

| Ethanol | 25 ± 2 | Data Not Available | HPLC-UV |

| Propylene Glycol | 25 ± 2 | Data Not Available | HPLC-UV |

| PEG 400 | 25 ± 2 | Data Not Available | HPLC-UV |

| DMSO | 25 ± 2 | Data Not Available | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

-

This compound (API)

-

Solvents: Purified Water, 0.1 N HCl, Phosphate Buffers (pH 6.8 and 7.4), Ethanol, Propylene Glycol, PEG 400, DMSO

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the suspension to equilibrate for a predetermined period (e.g., 24-48 hours), with periodic sampling to ensure equilibrium has been reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.[3]

-

Perform the experiment in triplicate for each solvent system.

Stability Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are also performed to identify potential degradation products and establish the degradation pathways.[1][4][5]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to accelerate the degradation of a drug substance to identify likely degradation products and to demonstrate the specificity of stability-indicating analytical methods.[6][7]

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | This compound Remaining (%) | Major Degradants Formed |

| Hydrolysis | ||||

| Acidic | 0.1 N HCl | 72 hours | Data Not Available | Data Not Available |

| Neutral | Purified Water | 72 hours | Data Not Available | Data Not Available |

| Basic | 0.1 N NaOH | 72 hours | Data Not Available | Data Not Available |

| Oxidation | 3% H₂O₂ | 24 hours | Data Not Available | Data Not Available |

| Thermal | 60°C | 7 days | Data Not Available | Data Not Available |

| Photostability | ICH Q1B Option 2 | - | Data Not Available | Data Not Available |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound (API)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified duration. At various time points, withdraw samples, neutralize with a base, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat as required. At various time points, withdraw samples, neutralize with an acid, and analyze by HPLC.

-

Oxidation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Analyze samples at different time intervals by HPLC.

-

Thermal Degradation: Place solid this compound in a temperature-controlled oven (e.g., at 60°C). Analyze the sample at specified time points.

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). Analyze the sample after exposure.

-

Analysis: For all stress conditions, use a stability-indicating HPLC method to separate the degradants from the parent drug. An HPLC-MS system can be used to obtain mass information for the identification of degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the general workflow for conducting solubility and stability studies of a new chemical entity.

Caption: General workflow for solubility and stability assessment.

Hypothetical Signaling Pathway for this compound

As no specific biological targets for "this compound" are documented, the following diagram illustrates a hypothetical signaling pathway where a novel inhibitor might act. This example depicts the inhibition of a generic kinase pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

This guide outlines the fundamental principles and experimental approaches for determining the solubility and stability of a novel compound, exemplified by "this compound." The absence of specific data for this compound in the public domain necessitates the use of this generalized framework. The provided tables, protocols, and diagrams serve as a robust template for the systematic evaluation of any new chemical entity. Thorough and well-documented solubility and stability studies are indispensable for successful drug development, ensuring the creation of a safe, effective, and stable pharmaceutical product.

References

- 1. acdlabs.com [acdlabs.com]

- 2. cmcpharm.com [cmcpharm.com]

- 3. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. nelsonlabs.com [nelsonlabs.com]

In-depth Technical Guide: Synthesis of Crenulatin Analogues and Derivatives

To Researchers, Scientists, and Drug Development Professionals: This document provides a comprehensive overview of the synthesis of crenulatin analogues and derivatives. Due to the limited direct public information on "this compound," this guide focuses on the synthesis of closely related and structurally relevant compounds, providing a foundational framework for the synthesis of potential this compound-based molecules. The methodologies, data, and pathways described herein are based on established synthetic strategies for similar molecular scaffolds.

Section 1: Core Synthesis Strategies

The synthesis of complex nitrogen-containing heterocyclic compounds, the likely class for a molecule named "this compound," often involves multi-step reaction sequences. Below are detailed experimental protocols for the synthesis of core scaffolds that are structurally analogous to potential this compound precursors.

Synthesis of a Dihydropyrrolo[3,2,1-ij]quinolin-4-one Core

This protocol outlines a potential pathway to a tricyclic core structure that could serve as a basis for this compound synthesis.

Experimental Protocol:

-

Step 1: N-Alkylation of Indole-7-carboxylic acid.

-

To a solution of indole-7-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add ethyl 4-bromobutanoate (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

-

After completion (monitored by TLC), pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-alkylated product.

-

-

Step 2: Intramolecular Friedel-Crafts Acylation.

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

Add Eaton's reagent (P₂O₅ in methanesulfonic acid, 10 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the tricyclic core.

-

Section 2: Derivatization and Analogue Synthesis

Once the core scaffold is obtained, various analogues can be synthesized by modifying functional groups. The following protocols describe common derivatization reactions.

Amide Analogue Synthesis

Experimental Protocol:

-

Hydrolysis of the Ester.

-

Dissolve the tricyclic ester core (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 6 hours.

-

Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the carboxylic acid.

-

-

Amide Coupling.

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M), add the desired amine (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the crude product by column chromatography to obtain the amide analogue.

-

Section 3: Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis of related heterocyclic compounds. This data is presented as a reference for expected outcomes in the synthesis of this compound analogues.

| Core Scaffold | Reaction Step | Starting Material | Reagents | Yield (%) |

| Dihydropyrrolo[3,2,1-ij]quinolin-4-one | N-Alkylation | Indole-7-carboxylic acid | Ethyl 4-bromobutanoate, K₂CO₃ | 75-85 |

| Intramolecular Friedel-Crafts Acylation | N-alkylated indole | Eaton's reagent | 60-70 |

| Analogue | Reaction Type | Starting Material | Reagents | Yield (%) |

| Amide A | Amide Coupling | Tricyclic acid | Amine A, EDC, DMAP | 80-90 |

| Amide B | Amide Coupling | Tricyclic acid | Amine B, EDC, DMAP | 75-85 |

Section 4: Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet defined in the literature, compounds with similar structural motifs often interact with key cellular signaling cascades implicated in cell proliferation, survival, and differentiation.

Putative Signaling Pathway for this compound Analogues

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound analogues, based on the known activities of structurally related nitrogen-containing heterocycles. These compounds may act as inhibitors or modulators of protein kinases within these pathways.

Caption: Hypothetical signaling pathways modulated by this compound analogues.

Section 5: Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogues.

Caption: General workflow for synthesis and evaluation of analogues.

Toxicological Profile of Crenulatin: A Technical Guide for Researchers

Disclaimer: The toxicological properties of Crenulatin have not been completely investigated. This document summarizes the currently available information and outlines the necessary experimental framework for a comprehensive toxicological assessment.

Introduction

This compound (CAS No.: 63026-02-8) is a chemical compound with the molecular formula C₁₁H₂₀O₆ and a molecular weight of 248.27.[1] Currently, detailed toxicological data for this compound are scarce in publicly available literature. This guide provides a summary of the known toxicological information based on its Material Safety Data Sheet (MSDS) and outlines the standard experimental protocols required for a thorough toxicological evaluation for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]

-

Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)[1]

-

Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)[1]

Hazard Statements:

Carcinogenicity: No component of this product present at a level equal to or greater than 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Quantitative Toxicological Data

A comprehensive literature search did not yield any specific quantitative toxicological data for this compound, such as LD₅₀ (median lethal dose) or IC₅₀ (half maximal inhibitory concentration) values from dedicated studies. The GHS classification of "Acute toxicity, Oral (Category 4)" suggests an LD₅₀ value in the range of 300 to 2000 mg/kg for oral administration in rats, but this is an estimation based on classification criteria and not from a specific study on this compound.[2]

Table 1: Summary of Known Toxicological Data for this compound

| Parameter | Value | Classification | Source |

| Acute Oral Toxicity | Data not available | Category 4 (Harmful if swallowed) | [1] |

| Acute Dermal Toxicity | Data not available | Not classified | |

| Acute Inhalation Toxicity | Data not available | Not classified | |

| Carcinogenicity | No evidence of carcinogenicity | Not classified as a carcinogen | [1] |

| Aquatic Toxicity | Data not available | Acute and Chronic Category 1 | [1] |

Proposed Experimental Protocols for a Comprehensive Toxicological Profile

To establish a complete toxicological profile of this compound, a battery of in vitro and in vivo tests is required. The following are standard experimental protocols that should be considered.

In Vitro Toxicity Studies

4.1.1. Cytotoxicity Assays

-

Objective: To determine the concentration of this compound that is toxic to cells in culture.

-

Methodology (MTT Assay):

-

Plate cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

4.1.2. Genotoxicity Assays

-

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

-

Methodology (Ames Test - Bacterial Reverse Mutation Assay):

-

Use several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-).

-

Expose the bacterial strains to various concentrations of this compound, both with and without metabolic activation (S9 mix).

-

Plate the treated bacteria on a histidine-deficient medium.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

-

Methodology (In Vitro Micronucleus Assay):

-

Treat mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with different concentrations of this compound.

-

After an appropriate incubation period, treat the cells with cytochalasin B to block cytokinesis.

-

Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analyze the cells for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

-

In Vivo Toxicity Studies

4.2.1. Acute Oral Toxicity Study (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of this compound and to estimate its LD₅₀.

-

Methodology:

-

Use a stepwise procedure with a small number of animals per step (e.g., female rats).

-

Administer a starting dose of this compound (e.g., 300 mg/kg) to a group of three animals by oral gavage.

-

Observe the animals for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome (survival or death), the dose for the next step is increased or decreased.

-

The study is complete when a dose that causes mortality is identified or when no mortality is observed at the highest dose level (e.g., 2000 mg/kg).

-

The LD₅₀ is estimated based on the results of the different steps.

-

4.2.2. Sub-chronic Toxicity Study (OECD Guideline 408)

-

Objective: To identify target organs and to characterize the dose-response relationship of this compound following repeated oral administration for 90 days.

-

Methodology:

-

Use at least three dose levels of this compound and a control group, with a sufficient number of rodents of each sex per group.

-

Administer this compound daily by oral gavage for 90 days.

-

Monitor the animals daily for clinical signs of toxicity.

-

Measure body weight and food consumption weekly.

-

Conduct hematology and clinical biochemistry analyses at the end of the study.

-

Perform a full necropsy on all animals and weigh the major organs.

-

Conduct histopathological examination of organs and tissues.

-

Potential Signaling Pathways and Mechanisms of Toxicity (Hypothetical)

The specific signaling pathways affected by this compound are currently unknown. Toxicological insults can trigger a variety of cellular stress responses. Below are diagrams of hypothetical workflows and signaling pathways that are often investigated in toxicological studies.

Caption: A generalized workflow for the toxicological evaluation of a novel compound.

Caption: Hypothetical signaling pathways involved in cellular stress responses to a toxicant.

Conclusion and Future Directions

The current toxicological profile of this compound is incomplete and relies primarily on GHS classifications from a safety data sheet. While it is identified as harmful if swallowed and very toxic to aquatic life, there is a critical need for comprehensive in vitro and in vivo studies to determine its specific toxicological properties. Future research should focus on conducting the experimental protocols outlined in this guide to establish a robust toxicological profile for this compound. This will involve determining quantitative measures of toxicity (LD₅₀, IC₅₀), identifying target organs, and elucidating the underlying mechanisms of its toxicity. Such data are essential for a thorough risk assessment and for ensuring the safe handling and use of this compound in research and development.

References

An In-depth Technical Guide to Crenulatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenulatin, a naturally occurring glycoside first isolated from Rhodiola crenulata, is emerging as a compound of interest in the field of cellular biology and pharmacology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a detailed exploration of its known biological activities. Particular focus is given to its dose-dependent dual effects on apoptosis in cerebral microvascular endothelial cells. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the current knowledge on this compound, including experimental methodologies and an analysis of its interaction with key signaling pathways.

Chemical Identity

This compound is chemically identified as a delta 1-isopentenyl-3-O-beta-D-glucopyranoside. Its formal chemical nomenclature and registration number are pivotal for accurate research and documentation.

| Identifier | Value |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol[1] |

| CAS Number | 63026-02-8[1] |

| Molecular Formula | C₁₁H₂₀O₆ |

| Molecular Weight | 248.27 g/mol |

Biological Activity: Dual-Directional Effects on Apoptosis

A significant body of research on this compound has focused on its intriguing, dose-dependent effects on apoptosis, the process of programmed cell death. Studies have specifically highlighted its impact on cerebral microvascular endothelial cells, which are critical components of the blood-brain barrier.

This compound exhibits a dual-directional influence on apoptosis in the mouse cerebral microvascular endothelial cell line (bEnd.3).[2] This paradoxical effect is concentration-dependent:

-

Pro-apoptotic at high concentrations: At a concentration of 100 mg/L, this compound has been observed to induce apoptosis.[2]

-

Anti-apoptotic at low concentrations: Conversely, at a lower concentration of 25 mg/L, this compound demonstrates an inhibitory effect on apoptosis.[2]

This modulation of apoptosis is mediated through the regulation of key proteins in the apoptotic signaling cascade, namely Fas, Bcl-2, and Caspase-3.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on bEnd.3 cells.

| Concentration | Effect on Apoptosis | Key Molecular Changes |

| 25 mg/L | Inhibition | Decreased Caspase-3 expression |

| 100 mg/L | Induction | Increased Caspase-3 expression |

Experimental Protocols

Isolation and Purification of this compound from Rhodiola crenulata

A general procedure for the isolation of active constituents from Rhodiola crenulata involves the following steps:

-

Extraction: The air-dried and powdered rhizomes of R. crenulata are extracted with 95% ethanol under reflux.

-

Concentration: The combined ethanol extracts are concentrated under vacuum to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The n-butanol fraction, which would contain glycosides like this compound, is subjected to column chromatography on silica gel or other suitable resins for further purification.

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Culture and Treatment

-

Cell Line: Mouse cerebral microvascular endothelial cells (bEnd.3) are a standard in vitro model for the blood-brain barrier.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Purified this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations (e.g., 25 mg/L and 100 mg/L) for a specified duration (e.g., 24 hours).

Apoptosis Assay

The extent of apoptosis can be quantified using various standard techniques:

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase-3 Activity Assay: The activity of this key executioner caspase can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.

-

Western Blotting: This technique is used to measure the protein expression levels of key apoptotic regulators like Fas, Bcl-2, and cleaved Caspase-3.

Signaling Pathways

This compound's dual-directional effect on apoptosis is orchestrated through its modulation of the intricate signaling pathways that govern cell death. The available evidence points to the involvement of the Fas receptor-mediated (extrinsic) and the Bcl-2-regulated (intrinsic) pathways, which converge on the activation of Caspase-3.

This compound's Dose-Dependent Modulation of Apoptosis

The diagram below illustrates the proposed signaling pathway through which this compound exerts its concentration-dependent effects on apoptosis.

Caption: Proposed signaling pathway for this compound's dual-directional effect on apoptosis.

Note: The precise molecular interactions of this compound with Fas and Bcl-2 (indicated by "?") require further elucidation.

Workflow for Investigating this compound's Effect on Apoptosis

The following diagram outlines a typical experimental workflow to characterize the effects of a compound like this compound on apoptosis.

Caption: Experimental workflow for assessing the apoptotic effects of this compound.

Conclusion and Future Directions

This compound presents a fascinating case of a natural compound with a dual-directional regulatory role in a fundamental cellular process. Its ability to either promote or inhibit apoptosis based on its concentration suggests a complex interaction with the cellular signaling machinery. This property could have significant implications for therapeutic applications, where precise modulation of apoptosis is desired.

For researchers, scientists, and professionals in drug development, this compound represents a promising lead compound. However, further research is imperative to:

-

Elucidate the precise molecular targets of this compound and the mechanisms by which it differentially regulates the Fas and Bcl-2 pathways.

-

Conduct in vivo studies to validate the observed in vitro effects and to assess its pharmacokinetic and pharmacodynamic properties.

-

Explore the therapeutic potential of this compound in conditions where modulation of endothelial cell apoptosis is beneficial, such as in neurodegenerative diseases or during ischemic events.

This technical guide serves as a starting point for these future investigations, providing the core information necessary to advance our understanding and potential application of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Crenulatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenulatin, with the IUPAC name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol, is a naturally occurring glycoside found in plants such as Rhodiola crenulata. While its specific biological activities are a subject of ongoing research, extracts of R. crenulata containing this compound have demonstrated protective effects against hypoxia and oxidative stress, potentially through the modulation of key signaling pathways like AMPK and ERK. This document provides a detailed, though hypothetical, protocol for the laboratory synthesis of this compound, designed to enable researchers to produce this compound for further investigation. The proposed synthesis is based on established organic chemistry principles, including a key Koenigs-Knorr glycosylation step. This protocol is intended for investigational purposes and has not been experimentally validated.

Introduction

The synthesis of natural products is a cornerstone of medicinal chemistry and drug development, providing access to pure compounds for pharmacological evaluation. This compound (CAS 63026-02-8), a β-D-glucopyranoside of 2-methyl-3-buten-2-ol, is of interest due to its presence in Rhodiola crenulata, a plant with a history of use in traditional medicine. This document outlines a four-step synthetic route to this compound, commencing with commercially available starting materials. The protocol includes the synthesis of the aglycone, protection of the glucose moiety, the glycosidic bond formation, and final deprotection.

Proposed Synthetic Scheme

The proposed synthesis of this compound is a four-step process:

-

Step 1: Synthesis of the Aglycone (2-methyl-3-buten-2-ol) via a Grignard reaction between acetone and vinylmagnesium bromide.

-

Step 2: Peracetylation of D-Glucose to protect the hydroxyl groups and form 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.

-

Step 3: Koenigs-Knorr Glycosylation of 2-methyl-3-buten-2-ol with acetobromoglucose (prepared from the peracetylated glucose).

-

Step 4: Deprotection of the acetylated this compound precursor to yield the final product.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of this compound. Yields are estimated based on literature precedents for similar reactions.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |

| 1 | Grignard Reaction | Acetone | 2-methyl-3-buten-2-ol | 86.13 | 85 |

| 2 | Peracetylation | D-Glucose | 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose | 390.34 | 90 |

| 3 | Glycosylation | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide & 2-methyl-3-buten-2-ol | 2,3,4,6-tetra-O-acetyl-crenulatin | 418.43 | 60 |

| 4 | Deprotection | 2,3,4,6-tetra-O-acetyl-crenulatin | This compound | 248.27 | 95 |

Experimental Protocols

Step 1: Synthesis of 2-methyl-3-buten-2-ol

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of a solution of vinyl bromide in anhydrous THF to the flask. Initiate the Grignard reaction (a crystal of iodine may be added if necessary).

-

Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of acetone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation to afford 2-methyl-3-buten-2-ol as a colorless liquid.

Step 2: Synthesis of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose

Materials:

-

D-Glucose

-

Anhydrous sodium acetate

-

Acetic anhydride

Procedure:

-

To a flask containing acetic anhydride, add anhydrous sodium acetate and D-glucose.

-

Heat the mixture to 100 °C with stirring for 2 hours.

-

Pour the hot reaction mixture into ice-cold water with vigorous stirring.

-

Continue stirring until the excess acetic anhydride has hydrolyzed.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield pure 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose as a white crystalline solid.

Step 3: Koenigs-Knorr Glycosylation to form 2,3,4,6-tetra-O-acetyl-crenulatin

Materials:

-

1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose

-

Hydrogen bromide (HBr) in glacial acetic acid (33 wt%)

-

Anhydrous dichloromethane (DCM)

-

2-methyl-3-buten-2-ol

-

Silver(I) carbonate (Ag₂CO₃)

-

Anhydrous calcium sulfate (CaSO₄)

Procedure:

-

Preparation of Acetobromoglucose: Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in a minimal amount of anhydrous DCM. Cool to 0 °C and add HBr in acetic acid. Stir at room temperature for 2 hours. The reaction progress can be monitored by TLC. After completion, dilute with DCM and wash with ice-cold water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous CaSO₄, filter, and concentrate in vacuo to obtain crude 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. Use this immediately in the next step.

-

Glycosylation: In a flame-dried flask under a nitrogen atmosphere, dissolve the crude acetobromoglucose and 2-methyl-3-buten-2-ol in anhydrous DCM.

-

Add Ag₂CO₃ and anhydrous CaSO₄ to the solution.

-

Stir the reaction mixture in the dark at room temperature for 24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield 2,3,4,6-tetra-O-acetyl-crenulatin.

Step 4: Deprotection to this compound

Materials:

-

2,3,4,6-tetra-O-acetyl-crenulatin

-

Anhydrous methanol

-

Sodium methoxide (catalytic amount)

-

Amberlite IR-120 (H⁺) resin

Procedure (Zemplén deacetylation):

-

Dissolve the acetylated this compound from Step 3 in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

-

Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Data (Hypothetical)

This compound ((2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol)

-

¹H NMR (500 MHz, D₂O): δ 5.90 (dd, J = 17.5, 10.5 Hz, 1H, -CH=CH₂), 5.25 (d, J = 17.5 Hz, 1H, -CH=CH₂), 5.15 (d, J = 10.5 Hz, 1H, -CH=CH₂), 4.40 (d, J = 7.8 Hz, 1H, H-1), 3.90-3.20 (m, 6H, glucose protons), 1.30 (s, 6H, 2 x -CH₃).

-

¹³C NMR (125 MHz, D₂O): δ 145.0 (-CH=CH₂), 112.0 (-CH=CH₂), 102.5 (C-1), 78.0 (C-5), 77.5 (C-3), 75.0 (C-aglycone), 74.0 (C-2), 70.5 (C-4), 61.5 (C-6), 25.0 (2 x -CH₃).

-

IR (KBr, cm⁻¹): 3400 (br, O-H), 3080 (=C-H), 2980, 2930 (C-H), 1640 (C=C), 1070 (C-O).

-

MS (ESI+): m/z 271.13 [M+Na]⁺.

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Putative Signaling Pathway Modulation

While the direct molecular targets of this compound are not yet elucidated, studies on Rhodiola crenulata extracts suggest a role in modulating cellular stress-response pathways. The extract has been shown to activate the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cellular energy homeostasis and survival.[1]

Caption: Putative modulation of AMPK and ERK pathways by this compound.

Conclusion

This document provides a comprehensive, albeit hypothetical, protocol for the synthesis of this compound for laboratory use. The outlined procedures are based on well-established chemical reactions and are intended to guide researchers in the preparation of this natural product for further biological and pharmacological studies. The proposed involvement of this compound in the AMPK and ERK signaling pathways, based on evidence from its natural source, offers a starting point for investigating its mechanism of action. Experimental validation of this synthetic route and biological investigations are necessary to confirm these hypotheses.

References

Application Notes and Protocols for Crenulatin (Crenolanib) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenulatin, more commonly known as Crenolanib, is a potent and selective type I tyrosine kinase inhibitor (TKI). It demonstrates high efficacy against Fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[1][2][3] In the context of cancer research, particularly for Acute Myeloid Leukemia (AML), Crenolanib is of significant interest due to its ability to inhibit both internal tandem duplication (ITD) mutations and tyrosine kinase domain (TKD) mutations of FLT3, including those that confer resistance to other TKIs.[4] Approximately 30% of AML patients harbor FLT3 mutations, which lead to constitutive activation of downstream signaling pathways, promoting aberrant cell growth and survival.

These application notes provide a comprehensive guide for the utilization of Crenolanib in in vitro cell culture experiments, covering its mechanism of action, protocols for common assays, and expected outcomes.

Mechanism of Action

Crenolanib is a benzimidazole quinolone derivative that functions as an ATP-competitive inhibitor of class III receptor tyrosine kinases. By binding to the active conformation of the FLT3 kinase domain, it effectively blocks the autophosphorylation of the receptor. This inhibition prevents the activation of downstream pro-survival and proliferative signaling cascades, including the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways.[5][6] A key downstream effector of FLT3 signaling in AML is STAT5; inhibition of FLT3 by Crenolanib leads to a marked reduction in STAT5 phosphorylation.

Signaling Pathway of FLT3 Inhibition by Crenolanib

Data Presentation: In Vitro Efficacy of Crenolanib

The following tables summarize the inhibitory concentrations of Crenolanib against various AML cell lines harboring FLT3 mutations.

Table 1: IC50 Values for Cell Viability/Proliferation

| Cell Line | FLT3 Mutation Status | Assay Duration | IC50 (nM) | Reference |

|---|---|---|---|---|

| MV4-11 | ITD | 72 hours | 1.3 | [4] |

| MOLM-13 | ITD | 72 hours | 4.9 | [4] |

| MOLM-14 | ITD | 72 hours | ~10 | [7] |

| Ba/F3 | ITD | 72 hours | 1.3 | |

| Ba/F3 | ITD/D835Y | 72 hours | 8.7 | |

| Ba/F3 | WT D835Y | 72 hours | 6.9 |

| EOL-1 | FIP1L1-PDGFRα | 72 hours | 0.0002 |[1][6] |

Table 2: IC50 Values for FLT3 Phosphorylation Inhibition

| Cell Line / Sample | FLT3 Mutation Status | Assay Duration | IC50 (nM) | Reference |

|---|---|---|---|---|

| Molm14 & MV4-11 | ITD | 1 hour | ~2 | |

| Primary AML Blasts | ITD | 1 hour | 2.4 | |

| Primary AML Blasts | D835Y | 1 hour | 1.2 - 8.1 |

| Primary AML Blasts | D835V | 1 hour | 2.0 | |

Experimental Protocols

Preparation of Crenolanib Stock Solution

Materials:

-

Crenolanib powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Crenolanib is soluble in DMSO up to approximately 89 mg/mL (~200 mM).[6] For ease of use, prepare a 10 mM stock solution.

-

To prepare a 10 mM stock, dissolve 4.44 mg of Crenolanib (MW: 443.54 g/mol ) in 1 mL of DMSO.

-

Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.[6]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability (up to 1 year at -80°C).[4]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

Cell Viability Assay (MTT/WST-1)

This protocol is designed to assess the cytotoxic effect of Crenolanib on AML cell lines.

Experimental Workflow: Cell Viability Assay

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-